molecular formula C16H17ClN4O B15114992 4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

Cat. No.: B15114992
M. Wt: 316.78 g/mol
InChI Key: ZHPXIEGGUMJGNZ-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a methyl group, and an azetidinyl group linked to a pyridazinyl moiety.

Preparation Methods

The synthesis of 4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the azetidinyl and pyridazinyl intermediates, which are then coupled with the benzamide core. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Coupling Reactions: The azetidinyl and pyridazinyl groups can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide can be compared with other similar compounds, such as:

    6-chloro-N-methylpyridazin-3-amine: Shares the pyridazinyl moiety but lacks the azetidinyl and benzamide groups.

    4-chloro-6-(methylamino)pyrimidine: Contains a similar chloro and methylamino substitution but differs in the core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

InChI

InChI=1S/C16H17ClN4O/c1-11-3-8-15(19-18-11)21-9-14(10-21)20(2)16(22)12-4-6-13(17)7-5-12/h3-8,14H,9-10H2,1-2H3

InChI Key

ZHPXIEGGUMJGNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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